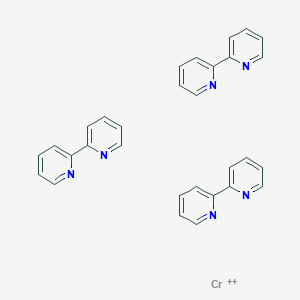

Tris(2,2'-bipyridyl)chromium(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tris(2,2'-bipyridyl)chromium(II), also known as Tris(2,2'-bipyridyl)chromium(II), is a useful research compound. Its molecular formula is C30H24CrN6+2 and its molecular weight is 520.5 g/mol. The purity is usually 95%.

The exact mass of the compound Tris(2,2'-bipyridyl)chromium(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2,2'-bipyridyl)chromium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2'-bipyridyl)chromium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrochemical Applications

Tris(2,2'-bipyridyl)chromium(II) serves as an essential component in electrochemical systems. Its redox properties enable its use in:

- Electrochemical Sensors : The compound is utilized in the development of sensors for detecting various analytes due to its favorable electron transfer kinetics. It is particularly effective in the detection of biomolecules and environmental pollutants.

- Energy Storage Systems : Research indicates that tris(2,2'-bipyridyl)chromium(II) can be employed in solar energy storage systems. Under irradiation, it can facilitate the conversion of light energy into chemical energy, potentially aiding in water splitting reactions to produce hydrogen .

Photochemical Applications

The compound's photochemical properties make it suitable for various applications:

- Photocatalysis : Tris(2,2'-bipyridyl)chromium(II) acts as a photocatalyst in organic reactions, promoting processes such as the oxidation of alcohols and the reduction of carbonyl compounds under light irradiation.

- Dye-Sensitized Solar Cells : Its ability to absorb light and facilitate electron transfer positions it as a promising candidate in dye-sensitized solar cells (DSSCs), enhancing their efficiency through improved charge separation and transport .

Biological Applications

The biological implications of tris(2,2'-bipyridyl)chromium(II) are noteworthy:

- Anticancer Research : Studies have explored its potential as an anticancer agent. The compound's interaction with cellular components can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

- Bioimaging : The luminescent properties of tris(2,2'-bipyridyl)chromium(II) are harnessed for bioimaging applications. Its ability to emit light upon excitation allows for visualization of biological processes at the molecular level.

Catalytic Applications

Tris(2,2'-bipyridyl)chromium(II) has been recognized for its catalytic capabilities:

- Organic Synthesis : The compound facilitates various organic transformations, including cross-coupling reactions and C-H activation processes. Its use as a catalyst can lead to higher yields and selectivity in synthetic pathways .

- Hydrogenation Reactions : It has shown efficacy in catalyzing hydrogenation reactions, contributing to the synthesis of valuable chemical intermediates and final products.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Electrochemical Sensors | Detection of biomolecules and pollutants | High sensitivity and selectivity |

| Energy Storage Systems | Solar energy conversion and hydrogen production | Sustainable energy solutions |

| Photocatalysis | Organic reaction promotion under light | Enhanced reaction rates |

| Biological Research | Anticancer agent potential | Induces apoptosis in cancer cells |

| Bioimaging | Visualization of biological processes | Non-invasive imaging techniques |

| Catalytic Processes | Organic synthesis and hydrogenation | Improved yields and selectivity |

化学反応の分析

Ligand Exchange Reactions

The labile nature of chromium(II) in [Cr(bpy)₃]²⁺ allows partial ligand substitution under controlled conditions. Key observations include:

| Reactants | Products | Conditions | References |

|---|---|---|---|

| [Cr(bpy)₃]²⁺ + CN⁻ | [Cr(bpy)₂(CN)₂] | Aqueous, pH 7–9 | |

| [Cr(bpy)₃]²⁺ + SCN⁻ | [Cr(bpy)₂(NCS)(SCN)]⁺ | Ethanol, 25°C | |

| [Cr(bpy)₃]²⁺ + NO₂⁻ | [Cr(bpy)₂(NO₂)₂]⁺ | Acidic aqueous |

Mechanistic Notes :

-

Bidentate bipyridine ligands exhibit moderate kinetic stability, enabling sequential substitution.

-

Steric hindrance from three bipy ligands slows exchange rates compared to analogous iron or ruthenium complexes .

Redox Reactions

The Cr²⁺/Cr³⁺ redox couple governs its reactivity in electron-transfer processes:

Oxidation

-

Primary Pathway :

Cr bpy −e− Cr bpy E∘=+0.78textVvsSCE 1 4 -

Secondary Reactions : Oxidized [Cr(bpy)₃]³⁺ acts as a mild oxidant for substrates like iodide (I⁻ → I₃⁻) or hydroquinone.

Reduction

-

Low-Temperature Behavior :

Cr bpy +e− Cr bpy E∘=−1.12textVvsSCE 1 -

Reduced species ([Cr(bpy)₃]⁺) are unstable in protic solvents, disproportionating to Cr(0) and Cr³⁺ .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 200–250 | 18 | Loss of one bipy ligand |

| 250–400 | 42 | Decomposition to CrOₓ and carbon |

| >400 | 40 | Oxidation to Cr₂O₃ |

Data correlate with IR spectral changes (disappearance of bipyridine ν(C=N) at 1600 cm⁻¹) .

Comparative Reactivity with Analogous Complexes

| Property | [Cr(bpy)₃]²⁺ | [Ru(bpy)₃]²⁺ | [Fe(bpy)₃]²⁺ |

|---|---|---|---|

| Redox Stability (E⁰, V) | +0.78 (Ox), -1.12 (Red) | +1.26 (Ox), -1.33 (Red) | +1.05 (Ox), -0.85 (Red) |

| Ligand Exchange Rate | Moderate | Slow | Fast |

| Emission Lifetime | Not reported | ~1.1 μs | <100 ns |

Structural rigidity from three bipy ligands stabilizes [Cr(bpy)₃]²⁺ against dissociation but permits selective substitution at Cr²⁺ .

特性

CAS番号 |

17632-84-7 |

|---|---|

分子式 |

C30H24CrN6+2 |

分子量 |

520.5 g/mol |

IUPAC名 |

chromium(2+);2-pyridin-2-ylpyridine |

InChI |

InChI=1S/3C10H8N2.Cr/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |

InChIキー |

DKLDNRKSVNPCKM-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |

正規SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cr+2] |

Key on ui other cas no. |

17632-84-7 |

同義語 |

Cr(bpy)3 tris(2,2'-bipyridyl)chromium(II) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。